molecular formula C10H11ClO3 B14310423 Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- CAS No. 110837-50-8

Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy-

Katalognummer: B14310423
CAS-Nummer: 110837-50-8
Molekulargewicht: 214.64 g/mol
InChI-Schlüssel: GJYXTWHAKVEJBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-(2-chloroethoxy) group and a 5-methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- typically involves the formylation of a substituted benzene ring. One common method is the reaction of 2-(2-chloroethoxy)-5-methoxybenzene with a formylating agent such as dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3). This reaction introduces the formyl group into the benzene ring, resulting in the formation of the desired benzaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-chloroethoxy)-5-methoxybenzoic acid.

    Reduction: 2-(2-chloroethoxy)-5-methoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-(2-methoxyethoxy)-5-methoxybenzaldehyde.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of the chloroethoxy and methoxy groups can affect its binding affinity and specificity for molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde, 2-chloro-4-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.

    p-(2-Chloroethoxy)benzaldehyde: Similar structure but without the methoxy group.

Uniqueness

Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- is unique due to the presence of both the chloroethoxy and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties compared to other benzaldehyde derivatives.

Eigenschaften

CAS-Nummer

110837-50-8

Molekularformel

C10H11ClO3

Molekulargewicht

214.64 g/mol

IUPAC-Name

2-(2-chloroethoxy)-5-methoxybenzaldehyde

InChI

InChI=1S/C10H11ClO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,4-5H2,1H3

InChI-Schlüssel

GJYXTWHAKVEJBD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OCCCl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.